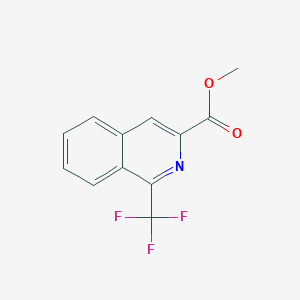

Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c1-18-11(17)9-6-7-4-2-3-5-8(7)10(16-9)12(13,14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIPSOPUEONRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721102 | |

| Record name | Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006707-71-6 | |

| Record name | Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate is an organic compound with the molecular formula C12H8F3NO2. It is an isoquinoline derivative, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group and the carboxylate ester makes this compound interesting for chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves reacting isoquinoline derivatives with trifluoromethylating agents. One common method involves using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is performed under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Automated systems allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Synthesis of Isoquinolines via Rh-Catalyzed C-H Activation/C-N Cyclization

The following information describes a method to synthesize isoquinolines, which can be adapted for the preparation of this compound:

- General Information All reactions were conducted without specific precautions to exclude moisture or oxygen. Reactions above room temperature (rt) were performed in oil baths, with temperatures calibrated using a thermometer. Dry solvents (<50 ppm H2O) were purchased from Sigma-Aldrich or TCI, stored over molecular sieves under an argon atmosphere, and transferred under nitrogen. [RhCp*Cl2]2 and AgSbF6 were purchased from Meryer or Sigma-Aldrich, stored, and weighed in a nitrogen-filled glove box. Other chemicals were obtained from local suppliers or synthesized according to published procedures.

- Methods Analytical thin layer chromatography (TLC) was performed on silica gel 60 F254 aluminum plates. TLC plates were visualized under short wave ultraviolet light (254 nm, 365 nm) and/or iodine. Flash chromatography was performed on Merck silica gel (40-63 mesh) using standard techniques. \$$^1$$H and \$$^{13}$$C NMR spectra were recorded on a Bruker AV 300 or Bruker AV 400 in the indicated solvents. Chemical shifts (δ) for \$$^1$$H and \$$^{13}$$C NMR spectra are given in ppm relative to TMS. Residual solvent signals were used as references for \$$^1$$H and \$$^{13}$$C NMR spectra, with chemical shifts converted to the TMS scale. Mass spectroscopy data of the products were collected on an HRMS-TOF instrument using ESI ionization.

- Synthesis of Isoquinoline-3-oles In a glove box, a 13 × 150 mm test tube equipped with a magnetic stir bar was charged with [RhCp*Cl2]2 (2 mol %), AgSbF6 (8 mol %), and KOAc (20 mol %). The test tube was sealed with a rubber septum and removed from the glove box. A solution of benzimidates (e.g., 1a, 0.4 mmol) and α-diazo-β-ester compounds (e.g., 2a, 0.6 mmol) in DCE (2 mL) was injected into the test tube via syringe. The reaction mixture was placed in a pre-heated oil bath (50 °C) and stirred for 12 h, with constant monitoring by TLC. After the reaction reached the desired degree of completion, the mixture was cooled to room temperature and filtered over celite. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel with hexanes/EtOAc as the eluent to yield the corresponding isoquinoline-3-hydroxy (e.g., 3a).

Types of Reactions

This compound can undergo several types of reactions:

- Oxidation Oxidation reactions can form corresponding carboxylic acids or ketones.

- Reduction Reduction reactions can convert the ester group to an alcohol or an aldehyde.

- Substitution The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

- Oxidation Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

- Substitution Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

- Oxidation Formation of carboxylic acids or ketones.

- Reduction Formation of alcohols or aldehydes.

- Substitution Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate has been studied for its potential therapeutic applications, especially in the context of cancer treatment and hypoxia-related conditions.

Inhibition of Hypoxia-Inducible Factors (HIF)

Research indicates that isoquinoline derivatives can inhibit HIF hydroxylase activity, leading to increased stability and activity of HIF. This mechanism is relevant for treating conditions associated with ischemia and hypoxia, such as anemia and certain cancers. The compound's trifluoromethyl group may enhance its biological activity by improving metabolic stability and binding affinity to target proteins .

Antitumor Activity

Isoquinoline derivatives have shown promise as inhibitors of protein kinases, which are critical in cancer cell proliferation. For instance, compounds similar to this compound have been reported to exhibit significant antitumor effects against various cancer cell lines, including breast and lung cancers. These compounds may act by disrupting signaling pathways that promote tumor growth and metastasis .

Synthetic Methodologies

The synthesis of this compound can be achieved through various synthetic routes, often involving palladium-catalyzed reactions or other coupling strategies.

One-Pot Synthesis Techniques

Recent advancements in synthetic chemistry have introduced one-pot synthesis methods for isoquinoline derivatives, which streamline the production process while minimizing the need for extensive purification steps. Such methods can yield high purity compounds suitable for further biological testing .

Trifluoromethylation Reactions

The incorporation of trifluoromethyl groups into organic molecules significantly alters their chemical properties. This compound can be synthesized using electrophilic trifluoromethylation techniques, enhancing its reactivity and potential interactions with biological targets .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science.

Development of Functional Materials

The unique properties imparted by the trifluoromethyl group make this compound a candidate for developing functional materials, such as polymers with enhanced thermal stability and chemical resistance. Its application in coatings or as a building block for more complex polymeric structures is an area of ongoing research.

Case Studies and Experimental Findings

Several studies have documented the synthesis and biological evaluation of this compound:

Mechanism of Action

The mechanism of action of methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Variations in Isoquinoline Derivatives

The following table summarizes structurally related isoquinoline derivatives and their substituents:

Key Observations :

- The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to methyl or carbonyl substituents, influencing reactivity in cross-coupling reactions .

- Bulky substituents (e.g., cyclopropanecarbonyl) reduce synthetic yields but may improve target selectivity in drug design .

- Chiral TIQ derivatives (e.g., 6,7-dimethoxy analog) exhibit stereospecificity, critical for asymmetric catalysis .

Comparison with Other Derivatives

- Methyl 1-methyl-β-carboline-3-carboxylate: Synthesized via oxidation of a tetrahydro-β-carboline precursor using KMnO₄, yielding 71.3% .

- Chiral TIQ Derivatives : Prepared via imine formation followed by cyclization in trifluoroacetic acid, with diastereomers separated by column chromatography .

- 5o and 5p : Synthesized via photochemical C–H hydroxyalkylation, requiring DMSO/acetonitrile as solvent and trifluoroacetic acid as catalyst .

Physicochemical and Spectroscopic Properties

NMR and HRMS Data Comparison

Notes:

- The absence of NMR data for the trifluoromethyl compound suggests a need for further characterization.

- Aromatic proton shifts in β-carboline derivatives (δ 7.37–8.79) indicate a fully conjugated system, contrasting with partially saturated TIQ frameworks .

Biological Activity

Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule. The presence of this group often correlates with improved potency in various biological assays.

1. Anti-inflammatory Activity

Research has indicated that derivatives of isoquinoline, including this compound, exhibit significant anti-inflammatory effects. In particular:

- Inhibition of Pro-inflammatory Mediators : Studies have shown that isoquinoline derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated BV2 cells. For instance, compounds similar to this compound demonstrated IC50 values ranging from 20 to 40 µM for IL-6 inhibition .

| Compound | IL-6 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |

|---|---|---|

| HSR1101 | <30 | <30 |

| HSR1102 | <30 | <30 |

| HSR1105 | 40-80 | Mild inhibition |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds containing the trifluoromethyl group have shown enhanced activity against various microbial strains:

- Activity Against Mycobacterium tuberculosis : A study highlighted that certain isoquinoline derivatives exhibited potent growth inhibition against M. tuberculosis, with some compounds showing efficacy comparable to established treatments like pyrazinamide .

3. Anticancer Potential

The anticancer potential of this compound is supported by its ability to inhibit key signaling pathways involved in tumor growth:

- mTOR Pathway Inhibition : Compounds in this class have been tested for their ability to inhibit mTORC1 activity, a critical pathway in cancer cell proliferation. For example, related compounds demonstrated significant inhibition at low concentrations (IC50 values around 5 nM for mTORC1) .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Inflammatory Response : In a controlled experiment using BV2 microglial cells, treatment with this compound resulted in a marked reduction in the expression of inflammatory markers following LPS stimulation. This suggests its potential as a therapeutic agent in neuroinflammatory conditions.

- Antimycobacterial Efficacy : In vivo studies demonstrated that administration of isoquinoline derivatives led to a significant reduction in bacterial load in mouse models infected with M. tuberculosis, indicating promising applications in tuberculosis treatment .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate?

The compound is typically synthesized via coupling reactions, such as acylative cross-coupling, using trifluoromethyl-containing precursors. For example, analogous isoquinoline derivatives are prepared by reacting cyclopropanecarbonyl or cyclopentanecarbonyl chloride with methyl isoquinoline-3-carboxylate under palladium catalysis, followed by purification via silica gel column chromatography . Reaction yields (e.g., 48–64% for similar compounds) depend on solvent choice (e.g., dichloromethane or THF), temperature, and catalyst loading.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, ¹H NMR chemical shifts in the range of δ 3.5–4.0 ppm confirm methoxy groups, while trifluoromethyl groups (CF₃) appear as distinct ¹⁹F NMR signals near δ -60 to -70 ppm. HRMS data (e.g., m/z 755 [M+H]⁺ in LCMS) validate molecular weight and purity .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing this compound derivatives?

Discrepancies in NMR or HRMS data may arise from impurities, solvent artifacts, or tautomerism. To resolve these:

- Use 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and confirm regiochemistry.

- Cross-validate with alternative techniques like X-ray crystallography (where feasible) or IR spectroscopy for functional group confirmation.

- Re-examine synthetic conditions (e.g., reaction time, temperature) to minimize byproducts .

Q. What strategies are effective in optimizing catalytic systems for the synthesis of this compound to enhance yield and selectivity?

- Catalyst Screening : Test palladium (e.g., Pd(PPh₃)₄) versus copper-based catalysts for coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of trifluoromethyl precursors.

- Additives : Use ligands like BINAP to stabilize intermediates and reduce side reactions.

- Temperature Control : Lower temperatures (0–25°C) can suppress decomposition pathways .

Q. What in silico and in vitro approaches are utilized to predict and validate the biological targets of this compound analogs?

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding sites, leveraging the trifluoromethyl group’s hydrophobicity for target engagement.

- Cytotoxicity Assays : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.

- Antimicrobial Testing : Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess minimum inhibitory concentrations (MICs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.